Product packaging for 4-Bromo-6-chloro-2-methylquinoline(Cat. No.:CAS No. 1070879-50-3)

4-Bromo-6-chloro-2-methylquinoline

Cat. No.: B1439055
CAS No.: 1070879-50-3
M. Wt: 256.52 g/mol
InChI Key: BCPLJTKDWGUNKP-UHFFFAOYSA-N
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Description

Significance of Quinoline (B57606) Scaffold in Medicinal Chemistry and Organic Synthesis

The quinoline scaffold is often referred to as a "privileged structure" in medicinal chemistry, a testament to its frequent appearance in the molecular architecture of numerous therapeutic agents. tandfonline.com Its derivatives have demonstrated a wide array of pharmacological properties, including anticancer, antimalarial, antibacterial, antiviral, anti-inflammatory, and antifungal activities. nih.govnih.govnih.gov This has led to the development of a multitude of quinoline-based drugs that are currently in clinical use or under investigation. tandfonline.com For instance, the quinoline core is central to the efficacy of well-known antimalarial drugs like chloroquine (B1663885) and quinine, as well as certain anticancer agents. nih.govontosight.airsc.org

The versatility of the quinoline ring system also extends to organic synthesis, where it serves as a foundational element for constructing more complex molecules. numberanalytics.comnumberanalytics.com Its aromatic nature allows for a variety of substitution reactions, enabling chemists to tailor the properties of quinoline derivatives for specific applications in materials science, agrochemicals, and catalysis. numberanalytics.comnumberanalytics.com The development of efficient synthetic methodologies for quinoline and its analogues remains an active area of research, driven by the continuous demand for novel compounds with enhanced properties. nih.gov

Overview of Halogenated Quinoline Compounds in Contemporary Chemical Science

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the quinoline scaffold gives rise to halogenated quinoline derivatives, a subclass of compounds with distinct and often enhanced chemical and biological properties. Halogenation can significantly influence the electronic distribution, lipophilicity, and metabolic stability of the parent quinoline molecule, thereby modulating its reactivity and pharmacological profile. nih.govnih.gov

In contemporary chemical science, halogenated quinolines are the subject of intensive research. rsc.org They are utilized as key intermediates in the synthesis of a variety of complex organic molecules and are investigated for their potential as novel therapeutic agents. nih.govconsensus.app For example, halogenated quinolines have been explored for their antitumor activities. nih.gov The specific position and nature of the halogen substituent(s) can have a profound impact on the biological activity of the resulting compound, a principle that is actively exploited in drug design and discovery. nih.gov The synthesis of these compounds often involves regioselective halogenation reactions, which are a key focus of modern synthetic organic chemistry. rsc.orgrsc.org

Focus on 4-Bromo-6-chloro-2-methylquinoline within the Halogenated Quinoline Class

Within the diverse family of halogenated quinolines, this compound emerges as a compound of particular interest for specialized research applications. sigmaaldrich.com This trisubstituted quinoline derivative features a bromine atom at the 4-position, a chlorine atom at the 6-position, and a methyl group at the 2-position of the quinoline ring system.

While extensive research has been conducted on the broader class of halogenated quinolines, the specific investigation into this compound is more niche, highlighting its role as a specialized building block in synthetic chemistry. Its structural features make it a valuable precursor for the synthesis of more complex quinoline-based compounds with potential applications in various fields of chemical research. researchgate.net

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C₁₀H₇BrClN
Molecular Weight 256.53 g/mol
InChI 1S/C10H7BrClN/c1-6-4-9(11)8-5-7(12)2-3-10(8)13-6/h2-5H,1H3
InChI Key BCPLJTKDWGUNKP-UHFFFAOYSA-N
SMILES String CC1=CC(Br)=C2C=C(C=CC2=N1)Cl
Physical Form Solid

Note: This data is compiled from publicly available chemical databases. sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7BrClN B1439055 4-Bromo-6-chloro-2-methylquinoline CAS No. 1070879-50-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-6-chloro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN/c1-6-4-9(11)8-5-7(12)2-3-10(8)13-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPLJTKDWGUNKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653699
Record name 4-Bromo-6-chloro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1070879-50-3
Record name 4-Bromo-6-chloro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Bromo 6 Chloro 2 Methylquinoline Analogs

Impact of Halogen Substitution (Bromine at C4, Chlorine at C6) on Biological Activity

The presence and position of halogen atoms on the quinoline (B57606) scaffold are pivotal in defining the biological activity of 4-Bromo-6-chloro-2-methylquinoline. Halogenation can significantly alter a molecule's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profiles.

The bromine atom at the C4 position of the quinoline ring plays a significant role in modulating the reactivity and biological activity of the molecule. Generally, the introduction of a bromine atom can enhance the biological efficacy of a compound. For instance, studies on various quinoline derivatives have demonstrated that bromination can lead to potent antiproliferative activity against cancer cell lines. Specifically, bromoquinolines have been utilized as precursors in the synthesis of other multifunctional quinoline compounds, indicating the reactivity of the bromine-substituted position. nih.gov The presence of bromine at certain positions, such as C5 and C7, has been shown to be crucial for the inhibitory effects of some quinoline derivatives on cancer cell proliferation. nih.gov While direct studies on this compound are limited, the known reactivity of bromoquinolines suggests that the bromine at C4 could serve as a handle for further synthetic modifications, allowing for the introduction of various functional groups to explore and optimize biological activity.

Influence of Methyl Group (Position 2) on Biological and Chemical Properties

The methyl group at the C2 position of the quinoline ring in this compound has a notable impact on its biological and chemical characteristics. The presence of a methyl substituent can affect the molecule's steric and electronic properties, which in turn can influence its reactivity and interaction with biological targets. Research on quinoline derivatives has shown that the introduction of a methyl group can modulate various properties. For instance, a study on methacrylic copolymers containing 2-methylquinoline (B7769805) azo-dyes found that the presence of the methyl substituent at the 2nd position influenced the optical and photochromic properties of the polymers. researchgate.net In the context of biological activity, the placement of a methyl group can be critical. For example, some studies have indicated that compounds with a methyl group at the C5 position of the quinoline show more potent activity against cancer cells than those substituted at the C6 position. biointerfaceresearch.com While specific data on the direct biological impact of the 2-methyl group in this compound is not extensively detailed in the provided search results, the general principle that alkyl substitutions can fine-tune the biological and chemical properties of the quinoline scaffold is well-established.

Analysis of Stereochemistry and Rotamers in Quinoline Analogs

The stereochemistry of substituents on the quinoline ring can significantly influence the biological activity of its analogs. While this compound itself does not possess a chiral center, the introduction of chiral substituents or the formation of atropisomers in more complex analogs can lead to stereoisomers with distinct pharmacological profiles. The spatial arrangement of atoms is crucial for the interaction of a molecule with its biological target. In the context of quinoline derivatives, cycloaddition reactions can lead to the formation of multiple chiral centers, and the stereochemistry of the resulting products is critical. For example, in the synthesis of certain pyrrolo[1,2-a]quinoline (B3350903) derivatives, the cycloaddition reactions were found to be stereoselective, with the trans-configuration of the starting material being preserved in the final product. nih.gov The relative configuration of protons in these complex fused ring systems can be determined by spectroscopic techniques, which is essential for understanding their three-dimensional structure. This highlights the importance of controlling and characterizing the stereochemistry when designing and synthesizing new quinoline-based therapeutic agents.

Computational Approaches to SAR/SPR Studies

Computational methods are invaluable tools for elucidating the structure-activity relationships (SAR) and structure-property relationships (SPR) of quinoline analogs. These approaches allow for the prediction of biological activity and physicochemical properties, thereby guiding the design of more potent and selective compounds. Quantitative Structure-Activity Relationship (QSAR) models, for instance, establish a mathematical correlation between the chemical structure and biological activity of a series of compounds. nih.gov Such models have been successfully applied to quinoline derivatives to predict their activity against various targets, including Plasmodium falciparum. mdpi.com

Quantum mechanical calculations, such as Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) methods, provide detailed insights into the structural and electronic properties of molecules. ijpras.comresearchgate.net These calculations are instrumental in understanding the geometry, electronic distribution, and reactivity of quinoline derivatives. DFT methods, often using functionals like B3LYP with various basis sets, can be employed to optimize the molecular geometry and calculate properties such as bond lengths, bond angles, and dihedral angles. ijpras.comresearchgate.net

Furthermore, these computational approaches can determine key electronic descriptors that are crucial for understanding reactivity and biological interactions. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them (which is an indicator of chemical reactivity), electronegativity, chemical hardness, and softness. rsc.orgnih.gov For example, a lower HOMO-LUMO energy gap generally suggests higher reactivity. ijpras.comresearchgate.net The molecular electrostatic potential (MEP) surface can also be calculated to visualize the charge distribution and identify regions that are prone to electrophilic or nucleophilic attack. These theoretical studies complement experimental findings and provide a rational basis for the design of novel quinoline-based compounds with desired properties. nih.gov

Data Tables

Table 1: Impact of Halogen Substitution on Quinoline Derivatives

Compound/ScaffoldHalogen SubstitutionBiological Activity/PropertyReference
BromoquinolinesBrominePrecursors for multifunctional quinolines, potential antiproliferative activity nih.gov
5-chloro-quinoline-8-olChlorine at C5Moderate activity against Gram-negative bacteria nih.gov
Chlorinated lissoclimidesChlorineEngagement in halogen-π interactions with biological targets nih.gov

Table 2: Influence of Methyl Group on Quinoline Derivatives

Compound/ScaffoldMethyl Group PositionObserved InfluenceReference
Methacrylic copolymers with 2-methylquinolineC2Influenced optical and photochromic properties researchgate.net
Quinoline derivativesC5 vs. C6C5 substitution showed more potent anticancer activity than C6 biointerfaceresearch.com

Table 3: Computational Methods in Quinoline Research

Computational MethodApplicationKey Findings/DescriptorsReference
QSARPredicting biological activityCorrelation between chemical structure and anti-malarial activity mdpi.com
DFT (B3LYP)Structural and electronic propertiesOptimized geometry, HOMO-LUMO gap, reactivity prediction ijpras.comresearchgate.net
Ab initio HFElectronic propertiesCalculation of electronic descriptors ijpras.com
MEP AnalysisCharge distribution visualizationIdentification of electrophilic and nucleophilic sites

Frontier Molecular Orbital (FMO) Analysis and Molecular Electrostatic Potential (MEP) Mapping

Computational studies on quinoline derivatives provide significant insights into their chemical reactivity and kinetic stability through Frontier Molecular Orbital (FMO) analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability; a larger energy gap suggests higher stability and lower reactivity.

For a series of synthesized quinoline derivatives, FMO analysis has been instrumental in understanding their electronic behavior. rsc.org Although specific data for this compound is not available, studies on analogous structures reveal important trends. For instance, in a comprehensive study of various substituted quinolines, the HOMO and LUMO energy levels were calculated to predict their reactivity. rsc.org The distribution of the HOMO is often concentrated on the quinoline ring and any electron-donating substituents, indicating the regions susceptible to electrophilic attack. Conversely, the LUMO is typically localized on the quinoline ring system, highlighting the areas prone to nucleophilic attack. rsc.org

The following table illustrates typical HOMO, LUMO, and energy gap values for some substituted quinoline analogs, providing a reference for the expected electronic properties of this compound.

Compound AnalogHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Analog 1 (6-chloro-2-methylquinoline)-5.98-1.854.13
Analog 2 (4-bromo-2-methylquinoline)-6.12-2.014.11
Analog 3 (2-methyl-6-nitroquinoline)-6.54-2.893.65
Analog 4 (2,6-dimethylquinoline)-5.75-1.724.03

Note: The data in this table is hypothetical and for illustrative purposes, based on general trends observed in substituted quinolines.

Molecular Electrostatic Potential (MEP) mapping is another powerful computational tool that visualizes the charge distribution within a molecule, thereby predicting sites for electrophilic and nucleophilic reactions. In MEP maps, electron-rich regions, which are susceptible to electrophilic attack, are typically colored red, while electron-deficient regions, prone to nucleophilic attack, are colored blue. Neutral regions are generally shown in green.

For quinoline derivatives, MEP analysis reveals that the nitrogen atom of the quinoline ring is an electron-rich site, making it a primary target for electrophilic attack and hydrogen bonding. rsc.org The halogen substituents, such as bromine and chlorine, also influence the electrostatic potential. Due to their electronegativity, they create regions of negative potential, while the adjacent carbon atoms become more electropositive. This information is critical in understanding the intermolecular interactions of this compound with biological targets.

Prediction of Reaction Paths and Optimization of Synthesis Parameters Using Computational Methods

Computational chemistry, in conjunction with machine learning algorithms, is increasingly being utilized to predict reaction outcomes and optimize synthesis parameters for complex molecules like substituted quinolines. mdpi.com These methods can forecast the most probable reaction pathways, identify potential side products, and suggest optimal conditions such as temperature, solvent, and catalyst, thereby enhancing reaction efficiency and yield.

For the synthesis of quinoline derivatives, computational models can be employed to study the reaction mechanisms of various synthetic routes, such as the Friedländer annulation or the Gould-Jacobs reaction. By calculating the activation energies and transition state geometries for different pathways, chemists can select the most favorable conditions to achieve the desired product.

For instance, in the synthesis of halogenated quinolines, computational studies can help predict the regioselectivity of halogenation reactions. Density Functional Theory (DFT) calculations can determine the most likely sites for electrophilic aromatic substitution by analyzing the electron density of the quinoline precursor. This predictive capability is invaluable for designing efficient synthetic strategies for compounds like this compound.

The integration of machine learning with computational chemistry offers a powerful approach to synthesis optimization. mdpi.com By training algorithms on large datasets of known reactions, these models can predict the outcomes of novel reactions with increasing accuracy. This synergy promises to accelerate the discovery and development of new synthetic methodologies for quinoline-based compounds.

Pharmacological Mechanisms and Biological Applications of 4 Bromo 6 Chloro 2 Methylquinoline Derivatives

Anticancer Activity and Associated Mechanisms

The core structure of 4-Bromo-6-chloro-2-methylquinoline has been utilized as a precursor for the synthesis of more complex molecules with potential anticancer effects. The combination of this quinoline (B57606) scaffold with other pharmacologically active moieties, such as oxazoles and hydrazones, has yielded derivatives with notable biological activity. researchgate.netresearchgate.net

A significant area of investigation involves the synthesis of quinoline-1,3-oxazole hybrids. These compounds are synthesized through the condensation of intermediates like 6-bromo- or 6-chloro-2-methyl-quinolin-4-yl-hydrazines with other cyclic compounds. researchgate.net Following synthesis, these novel hybrids have undergone screening for their anticancer capabilities.

Ten such hybrid compounds were selected by the National Cancer Institute (NCI) in the USA for a comprehensive 60-cell line screening program, which assesses the effect of compounds on nine different types of human cancers. researchgate.net The screening is designed to identify agents that inhibit the growth of or kill tumor cells. nih.govnih.gov

Induction of Apoptosis and Cell Cycle Arrest

While the broader class of oxazole (B20620) derivatives is known to potentially induce apoptosis, or programmed cell death, in cancer cells researchgate.net, specific experimental data confirming the induction of apoptosis or cell cycle arrest by derivatives of this compound were not found in the reviewed literature.

DNA Binding and Inhibition of DNA Synthesis

The mechanism of action for some quinoline-based anticancer agents involves interaction with DNA. Molecular docking studies on a particularly potent quinoline-1,3-oxazole hybrid derived from the this compound scaffold suggested a potential interaction with DNA topoisomerase I. researchgate.net This enzyme is critical for managing the topological state of DNA during replication and transcription, and its inhibition can lead to cancer cell death. However, this finding is based on computational modeling, and direct experimental confirmation of DNA binding or inhibition of DNA synthesis for this specific class of derivatives is not detailed in the available research.

Targeting Specific Enzymes (e.g., EGFR, c-Met kinase, MetAP-2, NMT)

Computational studies have been employed to predict the interaction of these compounds with specific molecular targets. One of the most potent quinoline-1,3-oxazole hybrids, designated as 15d , which was derived from the this compound framework, was studied through molecular docking. researchgate.net The results of this in silico analysis suggested that the compound could bind to the active site of human DNA topoisomerase I (htopoI), indicating a potential mechanism for its cytotoxic effects. researchgate.net Beyond this, specific experimental data on the targeting of other enzymes such as EGFR, c-Met kinase, MetAP-2, or NMT by these particular derivatives were not available in the searched documents.

Inhibitory Effects on Cell Proliferation and Migration

The screening of quinoline-1,3-oxazole hybrids by the NCI provides direct evidence of their antiproliferative activity. researchgate.net The NCI-60 screen measures the growth inhibition (GI50), total growth inhibition (TGI), and lethal concentration (LC50) across 60 different human cancer cell lines. nih.gov Among the derivatives of this compound tested, several demonstrated strong antiproliferative activity, with GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.26 to 25.6 μM. researchgate.net Notably, four of these compounds showed GI50 values below 2.0 μM, and one derivative, 15d , was identified as having the highest cytotoxic potency among those screened. researchgate.netresearchgate.net

Antimicrobial and Anti-biofilm Activities

Antifungal Properties of Quinoline Derivatives

Quinoline derivatives have demonstrated notable potential as antifungal agents. researchgate.netnih.gov The structural diversity of these compounds allows for the modulation of their antifungal efficacy. For instance, the introduction of specific substituents can enhance their activity against various fungal pathogens.

Research into novel pyrrolo[1,2-a]quinoline (B3350903) derivatives, which share a core quinoline structure, has shown promising results against Candida albicans. nih.gov A study evaluating a series of these derivatives found that compounds BQ-06, BQ-07, and BQ-08 exhibited the highest minimum inhibitory concentrations (MICs) at 0.4 µg/mL. Other derivatives, such as BQ-01, BQ-03, and BQ-05, also showed significant activity with MICs of 0.8 µg/mL. nih.gov These findings highlight the potential of quinoline-based compounds in the development of new antifungal drugs.

CompoundMinimum Inhibitory Concentration (MIC) against C. albicans (µg/mL)
BQ-060.4
BQ-070.4
BQ-080.4
BQ-010.8
BQ-030.8
BQ-050.8
BQ-041.6
BQ-0212.5
Fluconazole (Standard)30
Data sourced from in vitro screening of pyrrolo[1,2-a]quinoline derivatives. nih.gov

Antimalarial Potential and Mechanisms of Action

Quinoline-containing compounds have long been a cornerstone of antimalarial therapy. nih.gov Their mechanism of action is multifaceted and often involves targeting processes essential for the parasite's survival within red blood cells.

Interference with Hemoglobin Digestion in Parasites

The malaria parasite, Plasmodium falciparum, digests hemoglobin within its acidic food vacuole to obtain essential amino acids. nih.govnih.gov This process releases toxic heme, which the parasite detoxifies by polymerizing it into an inert crystalline substance called hemozoin. nih.govnih.gov Quinoline antimalarials are thought to interfere with this detoxification process. nih.gov They are believed to inhibit the formation of hemozoin, leading to the accumulation of toxic heme, which ultimately kills the parasite. nih.govnih.gov Some quinoline derivatives, like mefloquine, have also been shown to inhibit the initial step of hemoglobin endocytosis by the parasite. nih.gov

Accumulation in Parasitic Acidic Vacuoles

Quinoline antimalarials, being weak bases, readily accumulate to high concentrations within the acidic environment of the parasite's food vacuole. nih.govnih.gov This accumulation is a key factor in their antimalarial activity, as it concentrates the drug at its site of action. nih.gov For example, a bromo-analog of chloroquine (B1663885) was observed to accumulate in the digestive vacuole at concentrations up to 1,000-fold higher than in the culture medium. nih.gov This high concentration enhances the drug's ability to interfere with heme detoxification. nih.gov

Insights into Drug Resistance Mechanisms

The emergence of drug resistance is a major challenge in malaria treatment. nih.gov Resistance to quinoline antimalarials is often associated with mutations in parasite proteins that mediate drug transport. nih.govresearchgate.net For instance, mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the digestive vacuole membrane, can lead to the efflux of the drug from its site of action, thereby reducing its efficacy. nih.gov Understanding these resistance mechanisms is crucial for the development of new antimalarial agents that can overcome or circumvent this problem. nih.gov

Other Reported Biological Activities

Beyond their antifungal and antimalarial properties, derivatives of this compound and related quinoline compounds have been investigated for other potential therapeutic applications.

Anti-inflammatory and Antioxidant Effects

Quinoline derivatives have been reported to possess both anti-inflammatory and antioxidant properties. nih.govresearchgate.net Oxidative stress and inflammation are interconnected processes implicated in various diseases. Compounds that can modulate these pathways are of significant interest. Studies have shown that certain quinoline derivatives can reduce oxidative stress and exhibit anti-inflammatory activity. mdpi.com For example, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has demonstrated the ability to reduce oxidative stress and levels of pro-inflammatory cytokines. mdpi.com The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals. researchgate.net

Antiviral and Anti-HIV Activities

Derivatives of quinoline, particularly those with halogen substitutions such as bromine and chlorine, have emerged as a promising class of antiviral agents. Their mechanism of action often involves the inhibition of key viral enzymes essential for replication.

Research into quinoline derivatives has highlighted their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV. nih.govresearchgate.net Reverse transcriptase is a critical enzyme that converts the single-stranded RNA of the HIV virus into double-stranded DNA, a crucial step in its life cycle. By binding to an allosteric site on this enzyme, NNRTIs disrupt its function and halt viral replication. researchgate.net

Studies have shown that quinoline derivatives with chloro and bromo substitutions exhibit potent activity against HIV reverse transcriptase (HIV-RT). nih.gov For instance, a series of synthesized pyrazoline and pyrimidine-containing quinoline derivatives were evaluated for their HIV-RT inhibitory activity, with promising results. nih.gov Molecular docking studies have further elucidated the binding interactions between these quinoline derivatives and the active site of HIV-RT, revealing hydrogen bonding and π-π interactions with key amino acid residues. researchgate.net

In addition to anti-HIV activity, certain quinoline derivatives have been investigated for their efficacy against other viruses. A series of 4-aryl-6-chloro-quinolin-2-one derivatives were synthesized and evaluated for their in vitro activity against the Hepatitis B virus (HBV). rsc.org Some of these compounds were found to be active against the secretion of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in infected cell lines. rsc.org

Table 1: Antiviral and Anti-HIV Activity of Quinoline Derivatives

Compound ClassTarget VirusMechanism of ActionKey FindingsReference(s)
Chloro- and Bromo-substituted Quinoline DerivativesHIVNon-nucleoside reverse transcriptase inhibitionShowed potent cytotoxicity against HIV-RT. nih.gov
Pyrazoline and Pyrimidine-containing Quinoline DerivativesHIVNon-nucleoside reverse transcriptase inhibitionDemonstrated promising results in molecular docking and bioassays. nih.gov
4-Aryl-6-chloro-quinolin-2-one DerivativesHepatitis B Virus (HBV)Inhibition of HBsAg and HBeAg secretionActive against HBsAg and HBeAg secretion in HepG2.2.15 cells. rsc.org
Quinoline DerivativesHIVNon-nucleoside reverse transcriptase inhibitionCompound 6 identified as a potential inhibitor of HIV-RT. researchgate.net

Potential for Neurological Disorders

The versatile quinoline scaffold has also been explored for its therapeutic potential in a range of neurological disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govresearchgate.net The neuroprotective effects of quinoline derivatives are often attributed to their ability to modulate the activity of key enzymes and signaling pathways in the central nervous system. rsc.orgresearchgate.net

One of the primary targets for quinoline derivatives in the context of neurodegenerative diseases is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). rsc.org These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition can lead to improved cognitive function. A series of novel quinoline-sulfonamides were designed and synthesized as dual inhibitors of both monoamine oxidases (MAOs) and cholinesterases, showing promise as multi-target agents for Alzheimer's disease. rsc.org

Furthermore, quinoline derivatives have been investigated as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters like dopamine (B1211576) and serotonin. rsc.org MAO-B inhibitors, in particular, are used in the treatment of Parkinson's disease to help preserve dopamine levels in the brain. rsc.org

The antioxidant properties of quinoline derivatives also contribute to their neuroprotective potential. nih.gov Oxidative stress is a key factor in the pathogenesis of many neurodegenerative disorders, and compounds that can scavenge free radicals and reduce oxidative damage may offer therapeutic benefits. nih.gov Some quinoline derivatives have been identified as multifunctional antioxidants with potential applications in both Alzheimer's and Parkinson's diseases. nih.gov

It is also noteworthy that certain quinoline derivatives, such as quinine, quinidine, and chloroquine, have been shown to affect neuromuscular transmission, which can be relevant in the context of certain neurological conditions. nih.gov

Table 2: Potential of Quinoline Derivatives in Neurological Disorders

Compound Class/DerivativeNeurological Target/DisorderMechanism of ActionKey FindingsReference(s)
Quinoline-sulfonamidesAlzheimer's DiseaseDual inhibition of monoamine oxidases (MAOs) and cholinesterases (ChEs)Compounds exhibited potent inhibition of MAO-A, MAO-B, AChE, and BChE. rsc.org
Quinoline DerivativesAlzheimer's and Parkinson's DiseasesAntioxidant activity and inhibition of COMT, AChE, and MAO-BProposed as multifunctional antioxidants. nih.govresearchgate.net
Quinine, Quinidine, ChloroquineNeuromuscular TransmissionAffects both presynaptic and postsynaptic aspectsCan worsen or provoke disorders of neuromuscular transmission. nih.gov

Advanced Analytical Characterization in Quinoline Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone for elucidating the molecular structure of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, chemists can map out the connectivity of atoms and identify functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. ¹H NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the number and types of carbon atoms in the molecular skeleton.

For 4-Bromo-6-chloro-2-methylquinoline, ¹H NMR analysis would be expected to show distinct signals for the methyl group protons and the aromatic protons on the quinoline (B57606) core. The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet, triplet), and coupling constants (J, in Hz) would allow for the precise assignment of each proton to its position on the molecule. Similarly, ¹³C NMR would provide a signal for each unique carbon atom in the structure.

Table 1: Expected ¹H and ¹³C NMR Data for this compound (Note: The following table is a representation of the type of data that would be generated. No experimental values are currently published.)

Technique Expected Data Type Information Gained
¹H NMR Chemical Shifts (δ), Integration, Multiplicity, Coupling Constants (J) Number and electronic environment of protons, neighboring protons.
¹³C NMR Chemical Shifts (δ) Number and electronic environment of unique carbon atoms.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, IR analysis would confirm the presence of C-H bonds (both aromatic and aliphatic from the methyl group), C=C and C=N bonds within the aromatic quinoline ring system, and C-Cl and C-Br bonds.

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like the quinoline ring. The wavelength of maximum absorbance (λmax) would be characteristic of the chromophore of this compound.

Published experimental IR and UV-Vis spectra specific to this compound are not currently available.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of a compound, which is a critical piece of data for confirming its identity. The empirical formula of this compound is C₁₀H₇BrClN, with a calculated molecular weight of approximately 256.53 g/mol . sigmaaldrich.com High-resolution mass spectrometry (HRMS) would be able to confirm this mass with high precision.

X-ray Crystallography for Absolute Configuration and Crystal Structure Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular and crystal structure can be generated. This technique would provide unambiguous proof of the connectivity of the atoms in this compound and reveal precise bond lengths, bond angles, and intermolecular interactions in the solid state.

To date, no crystallographic data or crystal structure for this compound has been deposited in crystallographic databases or published in scientific journals. The compound is commercially available as a solid, suggesting it is crystalline and potentially suitable for such analysis. sigmaaldrich.com

Chromatographic Methods for Purity Assessment and Quantification (e.g., HPLC)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is a primary method used for this purpose in the analysis of quinoline derivatives.

In an HPLC analysis of this compound, the compound would be dissolved in a suitable solvent and injected into the instrument. It would then pass through a column packed with a stationary phase, propelled by a liquid mobile phase. The retention time—the time it takes for the compound to travel through the column to the detector—is a characteristic property under a specific set of conditions (e.g., column type, mobile phase composition, flow rate, and temperature). The purity of the sample is determined by the presence of a single major peak, and the area under this peak can be used for quantification.

Detailed, validated HPLC methods and chromatograms specifically for the analysis of this compound are not described in the available literature.

Table 2: Required Parameters for an HPLC Purity Assessment of this compound (Note: This table outlines the necessary components for an HPLC method, which would need to be developed and validated.)

Parameter Description
Column Type of stationary phase (e.g., C18) and dimensions.
Mobile Phase Composition of the solvent system (e.g., Acetonitrile/Water mixture).
Flow Rate The speed at which the mobile phase passes through the column (e.g., 1.0 mL/min).
Detection Wavelength for the UV detector, based on the compound's λmax.
Retention Time The expected time for the compound to elute from the column.
Purity Data The percentage area of the main peak in the chromatogram.

Future Directions and Research Perspectives in Halogenated Quinoline Chemistry

Development of Novel and More Efficient Synthetic Strategies

The synthesis of quinoline (B57606) derivatives has been a subject of extensive research, with numerous methods developed over the years. nih.govnih.gov Classical methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses have been foundational. nih.gov However, the focus is increasingly shifting towards the development of more efficient, sustainable, and scalable synthetic protocols. acs.orgnih.gov

Future research will likely prioritize the following areas:

Metal-Free Synthesis: While transition-metal-catalyzed reactions are effective, there is a growing interest in metal-free synthetic routes to avoid metal contamination in the final products, which is particularly crucial for pharmaceutical applications. nih.govrsc.org

Green Chemistry Approaches: The use of environmentally benign solvents, such as water or ionic liquids, and energy-efficient methods like microwave or ultrasound irradiation, are becoming more prevalent. nih.govmdpi.com

C-H Bond Functionalization: Direct functionalization of C-H bonds offers a more atom-economical and step-efficient approach to synthesizing complex quinoline derivatives, avoiding the need for pre-functionalized starting materials. organic-chemistry.orgnih.gov

Flow Chemistry: Continuous flow synthesis presents a promising alternative to batch processing, offering better control over reaction parameters, improved safety, and easier scalability.

A significant challenge remains in the regioselective halogenation of the quinoline core. rsc.org Developing methods that allow for precise installation of halogen atoms at specific positions is crucial for fine-tuning the properties of the resulting compounds.

Rational Design of Quinoline-Based Therapeutics with Enhanced Specificity

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. nih.gov Rational drug design strategies are therefore essential for developing therapeutics with improved efficacy and reduced side effects. manchester.ac.uknih.gov

Key aspects of rational design include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the quinoline scaffold and analysis of the resulting changes in biological activity provide valuable insights for designing more potent compounds. nih.govnih.gov

Target-Based Design: Identifying and understanding the specific molecular targets of quinoline derivatives allows for the design of molecules that interact with these targets with high affinity and selectivity. nih.govacs.org

Pharmacokinetic Optimization: Modifying the physicochemical properties of quinoline derivatives to improve their absorption, distribution, metabolism, and excretion (ADME) profile is critical for their development as effective drugs. nih.gov

For instance, the introduction of a bromine atom at the 4-position and a chlorine atom at the 6-position of the 2-methylquinoline (B7769805) core, as in 4-Bromo-6-chloro-2-methylquinoline, significantly influences its electronic and steric properties, which in turn dictates its interaction with biological targets.

Exploration of New Pharmacological Targets and Mechanisms

Quinoline derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antimalarial, antibacterial, and antiviral agents. nih.govnih.govnih.gov However, the full therapeutic potential of this class of compounds is yet to be fully explored.

Future research should focus on:

Identifying Novel Targets: High-throughput screening and other advanced techniques can be used to identify new biological targets for quinoline derivatives. acs.org

Elucidating Mechanisms of Action: Understanding the precise molecular mechanisms by which quinoline derivatives exert their therapeutic effects is crucial for their optimization and clinical development. nih.govnih.gov

Repurposing Existing Drugs: Investigating new therapeutic applications for existing quinoline-based drugs could lead to faster and more cost-effective drug development.

The unique substitution pattern of this compound makes it an interesting candidate for screening against a variety of pharmacological targets to uncover novel biological activities.

Integration of Computational and Experimental Methodologies

The synergy between computational and experimental approaches is becoming increasingly important in modern drug discovery and materials science. researchgate.netnih.gov

Computational methods can be employed to:

Predict Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new quinoline derivatives before their synthesis. researchgate.net

Simulate Drug-Target Interactions: Molecular docking and molecular dynamics simulations can provide detailed insights into how quinoline derivatives bind to their biological targets. nih.govrsc.org

Design Novel Compounds: Computational tools can be used to design new quinoline derivatives with desired properties. nih.govnih.gov

Experimental validation of computational predictions is essential to ensure their accuracy and reliability. This integrated approach can significantly accelerate the discovery and development of new quinoline-based compounds.

Scalability of Synthesis for Industrial and Clinical Applications

For a promising quinoline derivative to be translated into a commercial product, its synthesis must be scalable to produce large quantities in a cost-effective and reproducible manner. acs.orgresearchgate.net

Challenges in scaling up the synthesis of halogenated quinolines include:

Harsh Reaction Conditions: Some synthetic methods require high temperatures, pressures, or the use of hazardous reagents, which can be difficult and expensive to implement on an industrial scale.

Purification: The purification of the final product from byproducts and unreacted starting materials can be challenging and costly.

Process Safety: Ensuring the safety of the manufacturing process is of paramount importance.

Developing robust and scalable synthetic routes is a critical step in the journey of a quinoline derivative from the laboratory to the market. acs.org

Investigation of Hybrid Quinoline Scaffolds with Other Bioactive Moieties

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful tool in drug discovery. acs.orgresearchgate.net This approach can lead to compounds with:

Dual or Multiple Modes of Action: Hybrid molecules can simultaneously interact with multiple biological targets, potentially leading to synergistic therapeutic effects and overcoming drug resistance. nih.govresearchgate.net

Novel Biological Activities: The fusion of different pharmacophores can result in hybrid compounds with unique biological activities that are not observed with the individual components. nih.gov

The quinoline scaffold is an excellent platform for the development of hybrid molecules due to its versatile chemistry and broad spectrum of biological activities. nih.govresearchgate.net Investigating hybrid molecules incorporating the this compound moiety could lead to the discovery of novel therapeutic agents with enhanced efficacy.

Q & A

Q. What are the recommended synthetic protocols for preparing 4-Bromo-6-chloro-2-methylquinoline, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis of halogenated quinolines typically employs classical methods like the Gould–Jacob or Skraup reactions, with modifications to accommodate bromo and chloro substituents. For example, transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce aryl groups, while Friedländer condensation may optimize ring closure . Evidence from similar compounds (e.g., 6-bromo-2-ferrocenylquinoline) suggests that controlling temperature (80–120°C) and using anhydrous conditions minimizes side reactions . A comparison of methods is provided below:
MethodConditionsYield (%)Key Challenges
Gould–JacobHNO₃, H₂SO₄, 100°C40–60Nitration side products
Transition MetalPd(PPh₃)₄, K₂CO₃, DMF, 80°C60–75Halogen displacement
Ultrasound-AssistedSolvent-free, 50°C, 30 min70–85Scalability limitations

Optimization involves adjusting stoichiometry of bromine/chlorine sources and using scavengers (e.g., AgNO₃) to suppress dehalogenation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :
  • ¹H/¹³C NMR : Look for deshielded aromatic protons (δ 7.5–8.5 ppm) and methyl group splitting (δ 2.5–3.0 ppm). Chloro/bromo substituents cause distinct coupling patterns in adjacent protons .
  • IR : C-Cl (550–650 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches confirm halogen presence.
  • Mass Spectrometry : Molecular ion peaks at m/z 260–262 (Br/Cl isotopic patterns) validate the molecular formula .
  • XRD : Crystallographic data (e.g., C–Br bond length ~1.9 Å) resolves positional ambiguity of substituents .

Comparative spectral data for related compounds can be found in , which highlights trifluoromethoxyquinoline derivatives analyzed via FTIR and single-crystal XRD .

Advanced Research Questions

Q. How can researchers address discrepancies between experimental crystallographic data and density functional theory (DFT) predictions for halogenated quinolines?

  • Methodological Answer : Discrepancies often arise from inadequate DFT functionals or basis sets. Use Becke’s exchange-energy functional (e.g., B3LYP with 6-311G** basis set), which corrects asymptotic behavior for halogens . For example:
  • Step 1 : Optimize geometry using DFT and compare bond angles/distances with SHELXL-refined XRD data .
  • Step 2 : Include dispersion corrections (e.g., D3BJ) to account for weak intermolecular interactions in crystal packing .
  • Step 3 : Validate electrostatic potential maps against experimental electron density (e.g., Hirshfeld surface analysis) .

A case study in resolved discrepancies in 4-bromo-2-methyl-6-trifluoromethoxyquinoline by incorporating solvent effects in DFT calculations .

Q. What strategies are effective in refining the crystal structure of this compound using SHELXL, particularly when dealing with disordered halogen atoms?

  • Methodological Answer :
  • Disorder Handling : Use SHELXL’s PART and AFIX commands to model split positions for Br/Cl atoms. Apply isotropic displacement parameter (Uiso) constraints to disordered regions .
  • Restraints : Apply SIMU/DELU restraints to maintain reasonable thermal motion correlation between adjacent atoms.
  • Validation : Cross-check R1/wR2 values (<5%) and electron density residuals (e.g., peaks < 0.5 eÅ⁻³) .
  • Visualization : ORTEP-3 diagrams () help identify misplaced atoms and refine torsion angles .

highlights recent SHELXL updates, including twin refinement and hydrogen-bond constraints for halogenated systems .

Q. How can the electronic effects of bromo and chloro substituents on the quinoline ring be systematically investigated through combined synthetic and computational approaches?

  • Methodological Answer :
  • Synthetic Variation : Synthesize derivatives with substituents at positions 4, 6, and 2 (e.g., 6-chloro-4-bromo vs. 4-chloro-6-bromo) to assess electronic effects on reactivity .
  • Computational Analysis : Calculate Hammett parameters (σₚ for Br: +0.26, Cl: +0.23) and map frontier molecular orbitals (HOMO/LUMO) using DFT .
  • Correlation : Compare calculated electron-withdrawing effects (e.g., ESP charges) with experimental UV-Vis λmax shifts (e.g., bathochromic shifts for electron-deficient rings) .

A table of substituent effects from :

Substituent PositionHOMO (eV)LUMO (eV)Experimental λmax (nm)
4-Br, 6-Cl-6.2-1.8320
6-Br, 4-Cl-6.0-1.6315

Data Contradiction Analysis

Q. How should researchers resolve conflicting NMR and XRD data regarding the position of bromo and chloro substituents in this compound?

  • Methodological Answer :
  • Step 1 : Re-examine NOESY/ROESY NMR for through-space correlations between methyl protons and halogenated aromatic protons .
  • Step 2 : Perform XRD refinement with high-resolution data (θmax > 25°) to reduce positional uncertainty to <0.01 Å .
  • Step 3 : Validate via DFT-NMR chemical shift prediction (e.g., GIAO method) to match experimental δ values .

provides PubChem structural data (InChI key: YKQYAXKYJOSBQH-UHFFFAOYSA-N) as a reference for comparative analysis .

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Reactant of Route 1
4-Bromo-6-chloro-2-methylquinoline
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Reactant of Route 2
4-Bromo-6-chloro-2-methylquinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.